molecular formula C11H6O2Se B12653504 2H-Selenolo(3,2-g)(1)benzopyran-2-one CAS No. 144190-42-1

2H-Selenolo(3,2-g)(1)benzopyran-2-one

Cat. No.: B12653504
CAS No.: 144190-42-1
M. Wt: 249.13 g/mol
InChI Key: JJWIRKBQIICLTH-UHFFFAOYSA-N
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Description

2H-Selenolo(3,2-g)(1)benzopyran-2-one is a heterocyclic compound that incorporates selenium into its structure. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Selenolo(3,2-g)(1)benzopyran-2-one can be achieved through various synthetic routes. One common method involves the use of a domino Knoevenagel/intramolecular transesterification reaction. This reaction is catalyzed by alkaline protease from Bacillus licheniformis, and the chemoselectivity can be controlled by adjusting parameters such as solvent, water content, and temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2H-Selenolo(3,2-g)(1)benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions could produce selenol derivatives.

Scientific Research Applications

2H-Selenolo(3,2-g)(1)benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Selenolo(3,2-g)(1)benzopyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2H-Selenolo(3,2-g)(1)benzopyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the incorporation of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs.

Properties

CAS No.

144190-42-1

Molecular Formula

C11H6O2Se

Molecular Weight

249.13 g/mol

IUPAC Name

selenopheno[3,2-g]chromen-2-one

InChI

InChI=1S/C11H6O2Se/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H

InChI Key

JJWIRKBQIICLTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=C[Se]3)C=C21

Origin of Product

United States

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